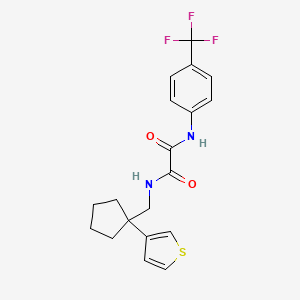

3-(3-三氟甲基苯氨基)-丙腈

描述

“3-(3-Trifluoromethyl-phenylamino)-propionitrile” is an organic compound that is part of a class of compounds known as non-steroidal anti-inflammatory drugs (NSAIDs) . It is closely related to other compounds such as “3-PHENYL-N-(2,2,2-TRICHLORO-1-(3-TRIFLUOROMETHYL-PHENYLAMINO)-ETHYL)-ACRYLAMIDE” and "3-(Trifluoromethyl)aniline" .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a study reported the synthesis of organotin carboxylates based on the ligand, 4-oxo-4-[3-(trifluoromethyl)phenylamino]butanoic acid . Another study reported the synthesis of a Schiff base compound of N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Chemical Reactions Analysis

The trifluoromethyl group in this compound has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula and weight. For instance, “3-(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide”, a related compound, has a molecular formula of C9H10F3N3O and a molecular weight of 233.19 .科学研究应用

环境科学和全氟羧酸的归宿

Prevedouros 等人 (2006) 的一项研究重点关注了全氟羧酸 (PFCAs) 在环境中的来源、归宿和迁移,特别是全氟辛酸 (PFO)。这项研究估计,绝大多数全氟羧酸是通过含氟聚合物制造和使用释放到环境中的。它还强调了了解此类化合物的环境迁移性的重要性,包括与“3-(3-三氟甲基苯氨基)-丙腈”相关的化合物,因为它们具有持久性和长距离环境迁移的潜力 (Prevedouros、K.、Cousins、I.、Buck、R. 和 Korzeniowski、S.,2006)。

有机化学和氟烷基化

Hai‐Xia Song 等人 (2018) 回顾了水性氟烷基化的进展,重点介绍了将氟化或氟烷基化基团掺入分子的方法的发展。这篇综述强调了含氟官能团(例如“3-(3-三氟甲基苯氨基)-丙腈”中的官能团)对于增强药物、农用化学品和功能材料的物理、化学和生物学性质的重要性 (Song、H.-X.、Han、Q.-Y.、Zhao、C.-L. 和 Zhang、C.-P.,2018)。

药物设计和抗结核研究

Sidharth Thomas (1969) 的研究深入探讨了三氟甲基基团在抗结核药物设计中的作用,类似于“3-(3-三氟甲基苯氨基)-丙腈”中的三氟甲基基团。研究发现,将三氟甲基基团引入抗结核药剂中可以通过调节药效学和药代动力学行为来提高其效力,从而突出了此类官能团在开发更有效的抗结核疗法中的关键作用 (Thomas、S.,1969)。

作用机制

Target of Action

It is known that similar compounds have been used in the synthesis of non-steroidal anti-inflammatory drugs (nsaids) . NSAIDs typically target enzymes like cyclooxygenases (COX-1 and COX-2), which play a crucial role in the production of prostaglandins, substances that mediate inflammation and pain.

Mode of Action

Based on its structural similarity to nsaids, it can be hypothesized that it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins . This would result in decreased inflammation and pain.

Biochemical Pathways

If it acts similarly to nsaids, it would affect the arachidonic acid pathway, which leads to the production of prostaglandins . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation and pain.

Result of Action

If it acts similarly to nsaids, it could potentially reduce inflammation and pain by inhibiting the production of prostaglandins .

安全和危害

属性

IUPAC Name |

3-[3-(trifluoromethyl)anilino]propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-4,7,15H,2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPPRGUWJCNCLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCCC#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Trifluoromethyl-phenylamino)-propionitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile](/img/structure/B2913804.png)

![2-(4-ethoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2913805.png)

![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2913810.png)

![1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2913813.png)

![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2913821.png)